molecular formula C61H98O27 B14080091 Ezoukoginoside C

Ezoukoginoside C

Cat. No.: B14080091
M. Wt: 1263.4 g/mol
InChI Key: NNIRVDLUHWUBSX-UWMGVCNISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezoukoginoside C involves the oxidation of its aglycone at the C-29 position, resulting in the formation of a hydroxymethyl group (-CH₂OH) . The synthetic route typically includes the following steps:

    Isolation of the aglycone: The aglycone is isolated from the plant material using solvent extraction and chromatographic techniques.

    Oxidation: The isolated aglycone undergoes oxidation at the C-29 position using specific oxidizing agents under controlled conditions to form the hydroxymethyl group.

    Glycosylation: The oxidized aglycone is then glycosylated using glycosyl donors in the presence of catalysts to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Eleutherococcus plant species. The process includes:

    Cultivation: Large-scale cultivation of Eleutherococcus plants.

    Extraction: Solvent extraction of plant material to isolate the aglycone.

    Purification: Chromatographic purification to obtain the pure aglycone.

    Chemical Modification: Oxidation and glycosylation of the aglycone to produce this compound.

Chemical Reactions Analysis

Types of Reactions

Ezoukoginoside C undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized at different positions, leading to the formation of various derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s bioactivity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are used for oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used for reduction reactions.

    Catalysts: Acid or base catalysts are used in glycosylation and substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties.

Scientific Research Applications

Ezoukoginoside C has a wide range of scientific research applications, including:

Mechanism of Action

Ezoukoginoside C exerts its effects through various molecular targets and pathways . The compound interacts with cell surface receptors, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis. It also exhibits antioxidant properties, protecting cells from oxidative stress and damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ezoukoginoside C is unique due to its specific hydroxymethyl group at the C-29 position, which contributes to its distinct pharmacological profile . This structural feature differentiates it from other similar compounds and enhances its bioactivity.

Properties

Molecular Formula

C61H98O27

Molecular Weight

1263.4 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3,4-dihydroxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (2R,4aR,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C61H98O27/c1-25-36(65)40(69)44(73)51(81-25)86-48-32(23-78-27(3)63)84-50(47(76)43(48)72)80-22-31-39(68)42(71)46(75)53(83-31)88-55(77)61-18-16-57(6,24-62)20-29(61)28-10-11-34-58(7)14-13-35(56(4,5)33(58)12-15-60(34,9)59(28,8)17-19-61)85-54-49(38(67)30(64)21-79-54)87-52-45(74)41(70)37(66)26(2)82-52/h10,25-26,29-54,62,64-76H,11-24H2,1-9H3/t25-,26-,29-,30-,31+,32+,33?,34?,35-,36-,37-,38-,39+,40+,41+,42-,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,57+,58-,59+,60+,61-/m0/s1

InChI Key

NNIRVDLUHWUBSX-UWMGVCNISA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@@](C[C@H]4C6=CCC7[C@]8(CC[C@@H](C(C8CC[C@]7([C@@]6(CC5)C)C)(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)(C)CO)O)O)O)COC(=O)C)O)O)O

Origin of Product

United States

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